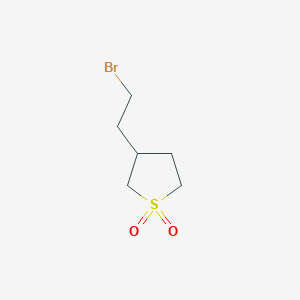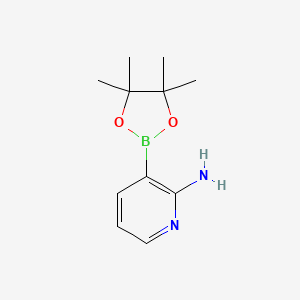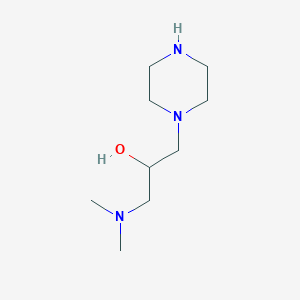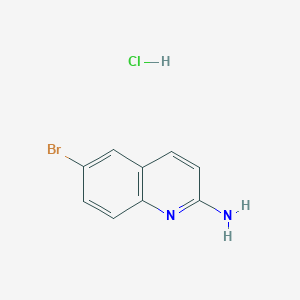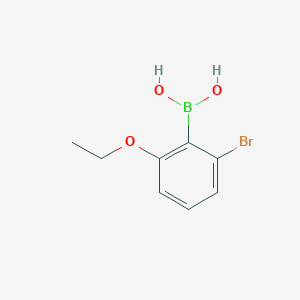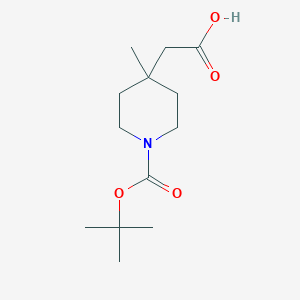
2-(1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl)acetic acid
Overview
Description
The compound “2-(1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl)acetic acid” is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) group as the N α-amino protecting group in peptide synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A study on the synthesis of a similar compound, 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid, reported that the yield of the compound was 26.4% .Molecular Structure Analysis
The molecular structure of this compound involves a piperidine ring with a tert-butoxycarbonyl group and an acetic acid group attached to it .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its use as a linker in PROTAC development . The Boc group can be removed under acidic conditions .Scientific Research Applications
Quantitative Analysis of Amino Acids and Peptides
The tert-butyloxycarbonyl group plays a significant role in the quantitative analysis of amino acids and peptides. A method involving the use of perchloric acid in acetic acid is employed for the cleavage and determination of the tert-butyloxycarbonylderivative, highlighting its importance in the accurate determination of N-blocked amino acids and peptides in research (Ehrlich-Rogozinski, 1974).
Synthesis of Peptide Isosteres
The compound is utilized in the synthesis of acid-labile N-Boc N,O-acetals, serving as aldehyde building blocks. This is pivotal for the combinatorial solid-phase synthesis of novel peptide isosteres. The synthesis process, involving simple starting materials and a series of facile steps, emphasizes the compound's role in facilitating the synthesis of complex molecules with potential pharmaceutical applications (Groth & Meldal, 2001).
Precursor for Chelating Agents
The compound serves as a precursor for chelating agents such as DOTA-Tris-(t)Bu ester. These agents are integral in improving the targeting specificity, intracellular delivery, bio-compatibility, and pharmacokinetics of contrast media used in molecular imaging. The research emphasizes the compound's utility in cost-effective and efficient synthesis methods, making it highly relevant in the field of diagnostic imaging and therapy (Li, Winnard, & Bhujwalla, 2009).
Cascade Reactions in Organic Synthesis
The compound is involved in cascade reactions, as exemplified by the acid-catalyzed hydrolysis processes leading to the formation of pipecolic acid derivatives. This showcases its role in complex organic synthesis processes, underlining its importance in the creation of novel organic compounds with potential therapeutic applications (Purkayastha et al., 2010).
Cyclodimerization Reactions
The compound is involved in cyclodimerization reactions, forming complex structures such as lactone-acids. These reactions are crucial for the study of chemical reaction mechanisms and the synthesis of complex organic molecules, contributing to a deeper understanding of chemical synthesis (Nesvadba, Rzadek, & Rist, 2001).
Mechanism of Action
The compound “2-(1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl)acetic acid” is a Boc-protected amino acid ionic liquid, which has been used in dipeptide synthesis . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-5-13(4,6-8-14)9-10(15)16/h5-9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWNCZDQOSXJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670298 | |
| Record name | [1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
872850-31-2 | |
| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-4-methyl-4-piperidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872850-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Bromo-2-chloromethylimidazo[1,2-a]pyridine](/img/structure/B1519690.png)

